molecular formula C10H9BrN2 B11871496 1-(3-(Bromomethyl)phenyl)-1H-imidazole

1-(3-(Bromomethyl)phenyl)-1H-imidazole

Cat. No.: B11871496
M. Wt: 237.10 g/mol
InChI Key: IRANKVWSIAYLJS-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)phenyl)-1H-imidazole is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Bromomethyl)phenyl)-1H-imidazole can be synthesized through a multi-step process. One common method involves the bromination of a precursor compound, such as 1-(3-methylphenyl)-1H-imidazole, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, or sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used in the presence of catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-(Bromomethyl)phenyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)phenyl)-1H-imidazole involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Bromomethyl)phenyl)-1H-imidazole is unique due to the position of the bromomethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the imidazole ring also adds to its versatility in various chemical and biological applications.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-[3-(bromomethyl)phenyl]imidazole

InChI

InChI=1S/C10H9BrN2/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7H2

InChI Key

IRANKVWSIAYLJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)CBr

Origin of Product

United States

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